molecular formula C13H19Cl2NO2 B1665680 Alaproclate hydrochloride CAS No. 60719-83-7

Alaproclate hydrochloride

Cat. No. B1665680
CAS RN: 60719-83-7
M. Wt: 292.2 g/mol
InChI Key: OPAKSOWFKIUFNP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Alaproclate involves a Grignard reaction between methyl 4-chlorophenylacetate with methylmagnesium iodide to give 1-(4-chlorophenyl)-2-methyl-2-propanol. This is then acylated with 2-bromopropionyl bromide to give [1-(4-Chlorophenyl)-2-methylpropan-2-yl] 2-bromopropanoate. The final step involves the displacement of halogen with ammonia to yield Alaproclate .


Molecular Structure Analysis

The molecular formula of Alaproclate hydrochloride is C13H19Cl2NO2 . The InChI key is OPAKSOWFKIUFNP-UHFFFAOYSA-N . The molecular weight is 292.20 g/mol .


Chemical Reactions Analysis

Alaproclate hydrochloride is a potent, selective serotonin uptake inhibitor. It also acts as a potent, reversible, and noncompetitive NMDA receptor antagonist .


Physical And Chemical Properties Analysis

Alaproclate hydrochloride is a crystalline solid that is white in color . It is soluble in water .

Scientific Research Applications

  • Neuroscience

    • Alaproclate hydrochloride is a potent, selective serotonin uptake inhibitor . It also acts as a potent, reversible, noncompetitive NMDA antagonist .
    • It has been studied for its action on several receptors in the brain, for its action on the NA, DA and 5-HT uptake mechanisms in vivo and for its action on brain biogenic amine content .
    • The compound was most potent in the hippocampus and hypothalamus followed by striatum and cerebral cortex with a low potency in the spinal cord .
  • Pharmacology

    • Alaproclate hydrochloride was developed as one of the first selective serotonin reuptake inhibitor (SSRI) antidepressants by Astra AB (now AstraZeneca) in the 1970s .
    • Development was discontinued due to concerns over hepatotoxicity observed in animal studies .
  • Psychiatry

    • Alaproclate hydrochloride has been used in clinical trials for depressive illness .
    • In an open study, it showed an antidepressant effect in a relatively chronic and drug-resistant group of depressives .
  • Biochemistry

    • Alaproclate hydrochloride is a potent, selective serotonin uptake inhibitor .
    • It also acts as a potent, reversible, noncompetitive NMDA antagonist .
    • It is a Kv1.2 channel blocker .
  • Molecular Biology

    • Alaproclate hydrochloride acts as a selective serotonin reuptake inhibitor (SSRI), and along with zimelidine and indalpine, was one of the first of its kind .
    • It has been found to act as a non-competitive NMDA receptor antagonist .
  • Clinical Research

    • Alaproclate hydrochloride was developed as an antidepressant by the Swedish pharmaceutical company Astra AB (now AstraZeneca) in the 1970s .
    • It has been found to act as a non-competitive NMDA receptor antagonist .
    • Development was discontinued due to the observation of liver complications in rodent studies .
  • Synthesis Research

    • The synthesis of Alaproclate hydrochloride has been a subject of research . The Grignard reaction between methyl 4-chlorophenylacetate with methylmagnesium iodide gives 1- (4-chlorophenyl)-2-methyl-2-propanol . Acylation with 2-bromopropionyl bromide gives [1- (4-Chlorophenyl)-2-methylpropan-2-yl] 2-bromopropanoate . Displacement of halogen with ammonia leads to alaproclate .
  • Radiolabelled Studies

    • Radiolabelled studies have been conducted with Alaproclate hydrochloride . These studies often involve tracking the distribution and metabolism of the drug in the body .
  • Synthesis Research

    • The synthesis of Alaproclate hydrochloride has been a subject of research . The Grignard reaction between methyl 4-chlorophenylacetate with methylmagnesium iodide gives 1- (4-chlorophenyl)-2-methyl-2-propanol . Acylation with 2-bromopropionyl bromide gives [1- (4-Chlorophenyl)-2-methylpropan-2-yl] 2-bromopropanoate . Displacement of halogen with ammonia leads to alaproclate .
  • Radiolabelled Studies

    • Radiolabelled studies have been conducted with Alaproclate hydrochloride . These studies often involve tracking the distribution and metabolism of the drug in the body .

Safety And Hazards

Alaproclate hydrochloride is harmful if swallowed, in contact with skin, or if inhaled . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, and to wash skin thoroughly after handling . It is recommended to use only outdoors or in a well-ventilated area, and to wear protective gloves/protective clothing .

properties

IUPAC Name

[1-(4-chlorophenyl)-2-methylpropan-2-yl] 2-aminopropanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO2.ClH/c1-9(15)12(16)17-13(2,3)8-10-4-6-11(14)7-5-10;/h4-7,9H,8,15H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPAKSOWFKIUFNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC(C)(C)CC1=CC=C(C=C1)Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

60719-82-6 (Parent)
Record name Alaproclate hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060719837
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

292.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>43.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID56463328
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Alaproclate hydrochloride

CAS RN

60719-83-7
Record name Alaproclate hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60719-83-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Alaproclate hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060719837
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Alaproclate hydrochloride
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name ALAPROCLATE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NIH506S9US
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
64
Citations
C Graffner, M Nicklasson, JE Lindgren - Journal of pharmacokinetics and …, 1984 - Springer
… correlations between the in vitro dissolution rate and the bioavailability have been shown after single administration of various tablet compositions of alaproclate hydrochloride to …
Number of citations: 17 link.springer.com
M Nicklasson, A Brodin - International journal of pharmaceutics, 1984 - Elsevier
… Solubilities and intrinsic dissolution rates for alaproclate hydrochloride, oxaxepam and … rates and solubilities of alaproclate hydrochloride, oxazepam and dextropropoxyphene napsylate …
Number of citations: 27 www.sciencedirect.com
SB Ross - Pharmacology & toxicology, 1990 - Wiley Online Library
… Treatment of rats with alaproclate hydrochloride, 40 mg/kg intraperitoneally for 7 days with a 24 hr recovery period produced induction of new binding sites but not to the same extent as …
Number of citations: 5 onlinelibrary.wiley.com
M Nicklasson, A Brodin, LO Sundelöf - International journal of …, 1985 - Elsevier
… The method has with very good result been applied to the determination of dissolution rates from non-disintegrating discs of sulfamethizole and alaproclate hydrochloride in water. In the …
Number of citations: 27 www.sciencedirect.com
A Wagner - … Section B: Structural Crystallography and Crystal …, 1980 - scripts.iucr.org
… (R)-Alaproclate hydrochloride has been found to be a potent, selective and competitive inhibitor of the accumulation of 5-hydroxytryptamine (5-HT) in brain slices and homogenates (…
Number of citations: 1 scripts.iucr.org
M Nicklasson, A Brodin - Acfa Pharm. Suet., 19 (1982) 99, 1982 - hero.epa.gov
… : ASHP The effect of magnesium stearate, sodium stearyl fumarate, and a mixture of stearic acid and talc (1:1), on the dissolution rate of aspirin (I) and alaproclate hydrochloride (II) disks…
Number of citations: 14 hero.epa.gov
CJ Fowler, G Thorell, SO Ögren - Journal of pharmacy and …, 1987 - Wiley Online Library
… Alaproclate hydrochloride was synthesized at Astra Alab AB, Sodertalje, Sweden. Carbamoylcholine chloride (carbachol) and Dowex-1 (X8, chloride form) were obtained from the …
Number of citations: 5 onlinelibrary.wiley.com
SB Ross - Pharmacology & toxicology, 1987 - Wiley Online Library
… Alaproclate hydrochloride monohydrate and its two enantiomers, and norzimeldine dihydrochloride monohydrate were synthesized at the Research Laboratories of Astra Alab AB. …
Number of citations: 8 onlinelibrary.wiley.com
Y Mine, T Yoshikawa, S Oku, R Nagai, N Yoshida… - … of Pharmacology and …, 1997 - ASPET
… -N-(4-(4-fluorobenzyl)-2-morpholinyl)methyl)benzamide citrate], GR113808, (±)zacopride hydrochloride, BIMU 8 hydrochloride, granisetron hydrochloride and alaproclate hydrochloride…
Number of citations: 169 jpet.aspetjournals.org
BE Svensson, TR Werkman, MA Rogawski - Neuropharmacology, 1994 - Elsevier
The effects of alaproclate on voltage-dependent K + currents and N-methyl-d-aspartate (NMDA) and ψ -aminobutyric acid A (GABA A ) receptor currents were investigated in cultured rat …
Number of citations: 15 www.sciencedirect.com

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